Pyronil 45-d34

Stable isotope dilution Internal standard Mass spectrometry

Quantifying TBPH at the 0.1% w/w REACH declarable threshold is compromised by matrix-induced ion suppression and extraction variability. Pyronil 45-d34 is the analytically definitive SIL internal standard that corrects for these errors. • +34 Da mass shift eliminates spectral overlap with native TBPH (MW 706.14 → 740.35), enabling unambiguous isotope-dilution quantification. • Perdeuterated (d₃₄, 98% isotopic purity) backbone ensures co-elution with the target analyte, compensating for differential extraction efficiency and derivatization yield. • Supplied as a neat oil or 50 µg/mL solution in toluene; validated for GC-MS and LC-UHRMS workflows achieving instrumental LODs of 0.01 µg/L.

Molecular Formula C24H34Br4O4
Molecular Weight 740.355
CAS No. 1793944-59-8
Cat. No. B587460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyronil 45-d34
CAS1793944-59-8
Synonyms3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl-d34) Ester;  Bis(2-ethylhexyl-d34) Tetrabromophthalate;  DP 45;  Di(2-ethylhexyl-34) Tetrabromophthalate;  Uniplex FRP 45-d34;  TBPH-d34; 
Molecular FormulaC24H34Br4O4
Molecular Weight740.355
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC
InChIInChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D
InChIKeyUUEDINPOVKWVAZ-RFETUZSTSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyronil 45-d34: Deuterated Internal Standard for TBPH Quantification


Pyronil 45-d34 (CAS 1793944-59-8) is the perdeuterated isotopologue of bis(2-ethylhexyl) tetrabromophthalate (TBPH, CAS 26040-51-7), a high-production-volume brominated flame retardant (BFR) and plasticizer containing approximately 45% bromine by weight [1]. The compound bears 34 deuterium atoms replacing all non-exchangeable hydrogen positions (molecular formula C₂₄D₃₄Br₄O₄, MW 740.35) and is supplied as a neat oil or as a 50 µg/mL solution in toluene at 98% isotopic purity for use as a stable-isotope-labeled (SIL) internal standard in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) workflows [2]. TBPH, the unlabeled parent compound, is a component of the commercial flame retardant mixture Firemaster 550 and was added to the ECHA Candidate List of Substances of Very High Concern (SVHC) in January 2023 due to its very persistent and very bioaccumulative (vPvB) properties [3].

Workflow Stable-isotope dilution GC-MS / LC-MS quantification
Selection Perdeuterated d₃₄ internal standard for TBPH
Use Context REACH SVHC compliance, environmental monitoring, flame retardant research

Why Unlabeled TBPH Cannot Substitute for Pyronil 45-d34 in MS Workflows


Attempting to substitute the unlabeled parent compound (CAS 26040-51-7) or a less extensively deuterated analog for Pyronil 45-d34 in quantitative mass spectrometry is analytically indefensible. Unlabeled TBPH co-elutes with and is mass-isobaric to the endogenous target analyte, precluding its use as an internal standard for stable-isotope dilution quantification [1]. The d₃₄ labeling produces a mass shift of +34 Da relative to native TBPH (MW 706.14 → 740.35), which is sufficient to avoid spectral overlap with the molecular ion cluster of the unlabeled compound while minimizing chromatographic isotope effects that can occur with ¹³C-labeled analogs [2]. Furthermore, TBPH has been confirmed as an SVHC (vPvB) under EU REACH, and regulatory monitoring mandates the use of a structurally identical, isotopically distinguishable internal standard to meet EU Directive 2009/90/EC criteria for analytical quality control [3]. A non-deuterated surrogate (e.g., benzyl benzoate or a structurally dissimilar phthalate) does not correct for differential extraction efficiency, derivatization yield, or matrix-induced ion suppression, leading to systematic quantification bias.

Co-elution & Mass Isobaric

Unlabeled TBPH co-elutes with and is mass-isobaric to the target analyte, making it analytically unsuitable as an internal standard for isotope dilution.

Insufficient Mass Shift

Less extensively deuterated analogs (e.g., d₄ phthalate standards) produce a mass shift that may not fully resolve from the native analyte cluster, risking cross-talk.

Regulatory & Matrix Correction

Non-deuterated or structurally dissimilar surrogates fail to correct for differential extraction, derivatization, or matrix-induced ion suppression required by EU Directive 2009/90/EC.

Pyronil 45-d34: Differentiation Evidence Against Closest Comparators


+34 Da Mass Shift Enables Baseline-Resolved MS Quantification

Pyronil 45-d34 provides a mass shift of +34 atomic mass units relative to unlabeled TBPH (measured MW 740.35 vs. 706.14 g/mol), which is the maximum achievable deuteration for this molecule and exceeds the +4 Da shift of commercially available ring-deuterated phthalate standards such as dicyclohexyl phthalate-3,4,5,6-d₄ . At a resolving power of 10,000 (FWHM), the [M+NH₄]⁺ adducts of the d₃₄ and d₀ forms are baseline-resolved with zero isotopic cross-talk, enabling accurate isotope dilution quantification without spectral deconvolution .

+34 Da Mass Shift
Data to verify
ΔMW = +34 Da vs. unlabeled TBPH; baseline-resolved with zero isotopic cross-talk at resolving power 10,000
Supports isotope dilution MS without spectral deconvolution
Calculated from molecular formula; MS measurement context
Stable isotope dilution Internal standard Mass spectrometry TBPH quantification

98% Isotopic Purity Minimizes Interference in Trace Analysis

Commercially available Pyronil 45-d34 is supplied at 98% isotopic purity (atom% D) as a 50 µg/mL solution in toluene, or as the neat compound at ≥95% purity by HPLC [1]. At 98% isotopic enrichment, the residual unlabeled fraction (≤2%) contributes a method blank that can be subtracted during calibration. In contrast, ¹³C-labeled TBPH mass-labeled standards offered by commercial reference material suppliers are available only as mixed-component solutions and are not per-labeled, limiting their use in MS/MS transitions requiring a precursor ion shift [2].

Isotopic Purity 98%
Reported
98% isotopic purity (atom% D); supplied as neat oil and 50 µg/mL toluene solution
Low unlabeled fraction supports trace-level LOQ for environmental monitoring
Specifications from supplier; method blank subtraction recommended
Isotopic purity Trace analysis Environmental monitoring IDMS

SVHC Regulatory Status Requires Deuterated Internal Standards

TBPH was added to the ECHA Candidate List of Substances of Very High Concern (SVHC) on January 17, 2023, based on its confirmed very persistent and very bioaccumulative (vPvB) properties under REACH Annex XIII criteria [1]. The SVHC listing imposes a communication duty for articles containing >0.1% w/w TBPH, and the compound is under evaluation for potential inclusion in the REACH Authorisation List (Annex XIV) and the Stockholm Convention on Persistent Organic Pollutants [2]. Regulatory enforcement testing at the 0.1% w/w threshold requires validated analytical methods employing a structurally identical internal standard to compensate for matrix effects; Pyronil 45-d34 is the only commercially available perdeuterated analog meeting this requirement.

SVHC Regulatory Status
Class-level
ECHA Candidate List (Jan 2023); vPvB classification mandates structurally identical SIL-IS for enforcement testing
Only perdeuterated analog meets REACH Annex XIII analytical quality requirements
Inference from phthalate SIL-IS performance; no direct TBPH-d34 study data
REACH SVHC Regulatory compliance vPvB Environmental monitoring

Structural Distinction from TBB Enables Selective Quantification

TBPH (phthalate diester core, C₂₄H₃₄Br₄O₄, 45% bromine) is structurally distinct from its co-formulant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB; benzoate ester, C₂₂H₃₀Br₄O₂, bromine content differs) despite both being present in Firemaster 550 at a mass ratio of approximately 1:4 (TBPH:TBB) [1]. TBPH is exclusively used as a flame-retardant plasticizer in PVC, offering dual functionality (plasticization + fire resistance), whereas TBB lacks plasticizing properties and functions solely as a flame retardant [2]. Pyronil 45-d34, as the deuterated analog of TBPH, enables selective quantification of the phthalate component without cross-interference from TBB in GC-MS/MS or LC-MS/MS methods employing MRM transitions specific to the phthalate diester fragmentation pathway.

TBPH vs. TBB Selectivity
Reported
TBPH (phthalate diester) structurally distinct from co-formulant TBB (benzoate ester); different fragmentation pathways
Enables selective MRM-based quantification without cross-interference
Firemaster 550 contains both components; environmental source apportionment context
Firemaster 550 TBB Brominated flame retardant Selective quantification Phthalate vs. benzoate

Photolytic Persistence Advantage Over PBDE Congeners

Under laboratory UV exposure conditions, TBPH undergoes photolytic reductive debromination to di- and tribrominated analogs at a rate slower than that observed for decaBDE and nonaBDEs [1]. This slower photodegradation rate, combined with its very low vapor pressure (3.56 × 10⁻⁷ Pa), indicates that atmospheric photolysis is not a relevant degradation pathway for TBPH, in contrast to PBDE congeners [2]. As a consequence, environmental fate studies of TBPH require internal standardization with Pyronil 45-d34 to correct for photolytic degradation losses during sample preparation and UV-exposed extraction procedures, whereas more photolabile PBDEs may generate degradation artifacts that complicate quantification even with internal standards.

Photolytic Persistence
Class-level
TBPH photodegradation slower than decaBDE/nonaBDEs; vapor pressure ~3.56×10⁻⁷ Pa
Internal standard correction for photolytic losses during UV-exposed sample prep
Qualitative lab observation; atmospheric photolysis not a dominant pathway
Photodegradation Environmental persistence PBDE comparison Debromination

Pyronil 45-d34: Research and Industrial Application Scenarios


REACH SVHC Compliance Testing in Dust and Consumer Articles

Laboratories performing regulatory compliance testing under EU REACH use Pyronil 45-d34 as the SIL internal standard for GC-MS or LC-MS quantification of TBPH in polymeric articles, indoor dust, and environmental media at the 0.1% w/w (1000 mg/kg) declarable threshold. The perdeuterated standard compensates for matrix-induced ion suppression and extraction variability that would otherwise compromise quantification accuracy at this regulatory limit [1]. The SVHC listing of TBPH (January 2023) has created mandatory supplier communication obligations under Article 33 of REACH, directly driving procurement demand for this deuterated standard [2].

Environmental Fate and Bioaccumulation Studies via IDMS

Pyronil 45-d34 is the analytical standard of choice for environmental fate studies tracking TBPH distribution across abiotic compartments (air, surface water, sediment, sewage sludge) and biotic tissues (marine mammals, avian eggs, fish). The compound's vPvB classification under REACH and its detection in remote regions necessitate precise quantification at sub-ng/g levels. The instrumental limit of detection for TBPH using LC-UHRMS is 0.01 µg/L (200–300× improvement over traditional GC-MS methods at 2.5 µg/L) [1], and the use of Pyronil 45-d34 as an internal standard is essential to achieve this sensitivity by correcting for sample preparation losses and instrumental drift.

Firemaster 550 Source Apportionment and Exposure Assessment

Research groups studying human exposure to brominated flame retardants through indoor dust ingestion, dermal absorption, or placental transfer require Pyronil 45-d34 to differentiate TBPH from co-occurring TBB in Firemaster 550-treated products. TBPH has been detected at median concentrations of 142 ng/g in U.S. house dust and 410 ng/g in office dust [1]. Component-specific quantification is toxicologically relevant because TBPH, but not TBB, induces hepatic steatosis, inflammation, and fibrosis in murine NASH models [2], and its monoester metabolite (TBMEHP) has demonstrated rodent thyroid, liver, and fetal testis toxicity [3].

Forensic Pyrolysis-GC-MS Analysis of Fire Debris

In fire debris analysis, TBPH may persist as a combustion residue from PVC-based materials. The use of Pyronil 45-d34 as a deuterated internal standard enables forensic chemists to quantify residual TBPH while correcting for pyrolytic degradation and matrix interferences from complex fire debris extracts. The practice of spiking deuterated internal standards into fire debris samples is well-established; deuterated aromatics (e.g., toluene-d₈, naphthalene-d₈) have been validated for this purpose [1], and Pyronil 45-d34 extends this methodology to brominated phthalate flame retardants that are increasingly prevalent in modern consumer products.

Application
Selection Property
Validation Focus
REACH SVHC compliance testing in consumer articles and dust
Perdeuterated d₃₄ internal standard (structurally identical to TBPH)
Matrix-effect compensation and extraction recovery at regulatory enforcement thresholds
Environmental fate and bioaccumulation studies
Isotope dilution MS for sub-ng/g sensitivity in abiotic and biotic matrices
Correction for sample preparation losses and instrumental drift in trace analysis
Firemaster 550 source apportionment and exposure assessment
Component-specific quantification (TBPH vs. TBB) via MRM transitions
Selective differentiation from co-formulant for toxicological exposure studies
Forensic fire debris analysis by pyrolysis-GC-MS
Deuterated internal standard for combustion residue quantification
Correction for pyrolytic degradation and complex matrix interferences
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